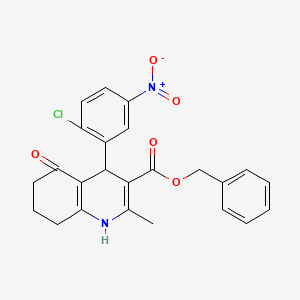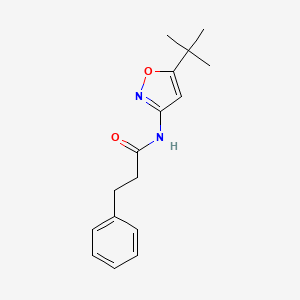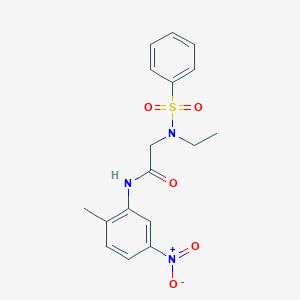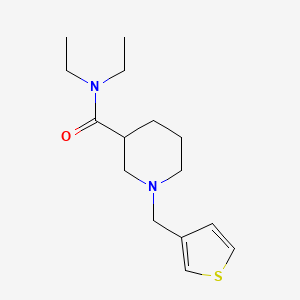![molecular formula C18H19NO4 B5193175 ethyl 2-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5193175.png)
ethyl 2-[(2-phenoxypropanoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(2-phenoxypropanoyl)amino]benzoate is an organic compound with the molecular formula C18H19NO4 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a phenoxy group, and a propanoyl amide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-phenoxypropanoyl)amino]benzoate typically involves a multi-step process. One common method starts with the esterification of benzoic acid to form ethyl benzoate. This is followed by the introduction of the phenoxypropanoyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under suitable conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. This method allows for better control over reaction conditions and can lead to higher purity and selectivity of the final product.
化学反应分析
Types of Reactions
Ethyl 2-[(2-phenoxypropanoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Ethyl 2-[(2-phenoxypropanoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2-[(2-phenoxypropanoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may enhance its binding affinity to certain biological targets, while the amide and ester functionalities can influence its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Ethyl benzoate: Lacks the phenoxypropanoyl and amide groups, making it less complex and with different chemical properties.
Phenoxyacetic acid derivatives: Share the phenoxy group but differ in the rest of the molecular structure.
Propanoyl amides: Contain the propanoyl amide group but lack the phenoxy and ester functionalities.
Uniqueness
Ethyl 2-[(2-phenoxypropanoyl)amino]benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
ethyl 2-(2-phenoxypropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-22-18(21)15-11-7-8-12-16(15)19-17(20)13(2)23-14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUVKDYKJMNHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,8-dichloro-2,6-bis(3-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B5193095.png)
![Methyl 4-[[2-(2,5-dioxopyrrolidin-1-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate](/img/structure/B5193100.png)

![1-Ethyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenylpyrazolo[3,4-c]isoquinoline](/img/structure/B5193120.png)
![3-(4-methoxyphenyl)-11-phenyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5193126.png)
![N-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-(cyclopropylmethyl)propan-1-amine](/img/structure/B5193132.png)
![3-(3,4-Dimethoxyphenyl)-5-[[4-(3-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B5193147.png)

![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)benzamide](/img/structure/B5193158.png)
![6-ethyl-N-(3-methoxypropyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5193178.png)

![N,N-dimethyl-4-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]aniline](/img/structure/B5193186.png)


